

A Comparative Guide to Bioanalytical Methods for Glasdegib Quantification

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Compound of Interest

Compound Name: Glasdegib-d4

Cat. No.: B15545245

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This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Glasdegib, a Hedgehog signaling pathway inhibitor, in biological matrices. While the use of a stable isotope-labeled internal standard such as **Glasdegib-d4** is the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and procedural variability, published literature details methods validated with alternative internal standards. This guide will objectively compare the performance of these methods, providing supporting experimental data, detailed protocols, and visual representations of workflows and relevant biological pathways.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for Glasdegib quantification, one utilizing Gilteritinib and the other Duvelisib as internal standards.

Table 1: Method Performance Comparison

Parameter	Method 1 (Internal Standard: Gilteritinib)	Method 2 (Internal Standard: Duvelisib)
Linearity Range	6.00 - 120 ng/mL[1][2][3]	5 - 3000 ng/mL[4]
Correlation Coefficient (r ²)	0.999[1]	≥ 0.99
Lower Limit of Quantification (LLOQ)	6 ng/mL	5 ng/mL
Lower Limit of Detection (LLOD)	Not Reported	2.0 ng/mL
Recovery	99.94%	98.77% to 103.23%
Matrix Effect	Minimal interference (98.56%)	Not explicitly reported, but high recovery suggests minimal interference.
Precision (% CV)	1.43%	Mean RSD: 2.99%
Accuracy	Within acceptable limits	Within acceptable limits per FDA guidelines

Table 2: Chromatographic and Mass Spectrometric Conditions

Parameter	Method 1 (Internal Standard: Gilteritinib)	Method 2 (Internal Standard: Duvelisib)
Chromatographic Column	C18 symmetric column (150 mm x 4.6 mm, 3.5 µm)	Reversed-phase polar-100 column (100 mm x 2.1 mm, 3 µm)
Mobile Phase	Acetonitrile: 0.1% formic acid (30:70)	Water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2)
Flow Rate	1 mL/min	0.4 mL/min
Elution Mode	Isocratic	Isocratic
Retention Time (Glasdegib)	2.62 min	Not explicitly stated, but total run time is 3.5 min
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)

Experimental Protocols: A Detailed Breakdown

Method 1: Quantification of Glasdegib using Gilteritinib as an Internal Standard

This method was developed for the quantification of Glasdegib in human plasma.

1. Preparation of Stock and Working Solutions:

- Prepare a primary stock solution of Glasdegib at a concentration of 600 ng/mL by dissolving 6 mg of Glasdegib in 100 mL of a diluent consisting of acetonitrile and 0.1% formic acid (30:70).
- Prepare calibration standards ranging from 6 to 120 ng/mL by serial dilution of the primary stock solution with the diluent.

- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, and HQC) in blank plasma.

2. Sample Preparation (Protein Precipitation):

- To 200 μ L of plasma sample, add 500 μ L of the internal standard solution (Gilteritinib), 500 μ L of acetonitrile, and 300 μ L of the diluent.
- Vortex the mixture and then centrifuge for 20 minutes.
- Inject the supernatant into the LC-MS/MS system.

3. LC-MS/MS Analysis:

- Utilize a C18 symmetric column (150 mm x 4.6 mm, 3.5 μ m) for chromatographic separation.
- Employ an isocratic mobile phase of Acetonitrile: 0.1% formic acid (30:70) at a flow rate of 1 mL/min.
- Set the total analysis time to 6 minutes.
- Detect Glasdegib and the internal standard using an MS/MS detector in positive ESI and MRM mode.

Method 2: Simultaneous Quantification of Glasdegib and Cytarabine using Duvelisib as an Internal Standard

This method was developed for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma.

1. Preparation of Stock and Working Solutions:

- Prepare stock solutions of Glasdegib, Cytarabine, and the internal standard (Duvelisib).
- Prepare calibration standards over a concentration range of 5–3000 ng/mL for both Glasdegib and Cytarabine in blank rat plasma.
- Prepare QC samples at appropriate concentrations.

2. Sample Preparation (Solid-Phase Extraction):

- Utilize a cation exchange solid-phase extraction (SPE) cartridge for the extraction of Glasdegib, Cytarabine, and the internal standard from rat plasma. This method provides high recovery rates for both drugs with minimal interference from endogenous plasma components.

3. LC-MS/MS Analysis:

- Perform chromatographic separation on a reversed-phase polar-100 column (100 mm × 2.1 mm, 3 µm).
- Use an isocratic mobile phase consisting of a mixture of water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2) at a flow rate of 0.4 mL/min.
- The total run time for the analysis is 3.5 minutes.
- Operate the LC-MS/MS instrument in the positive ESI and MRM mode.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of Glasdegib using LC-MS/MS.

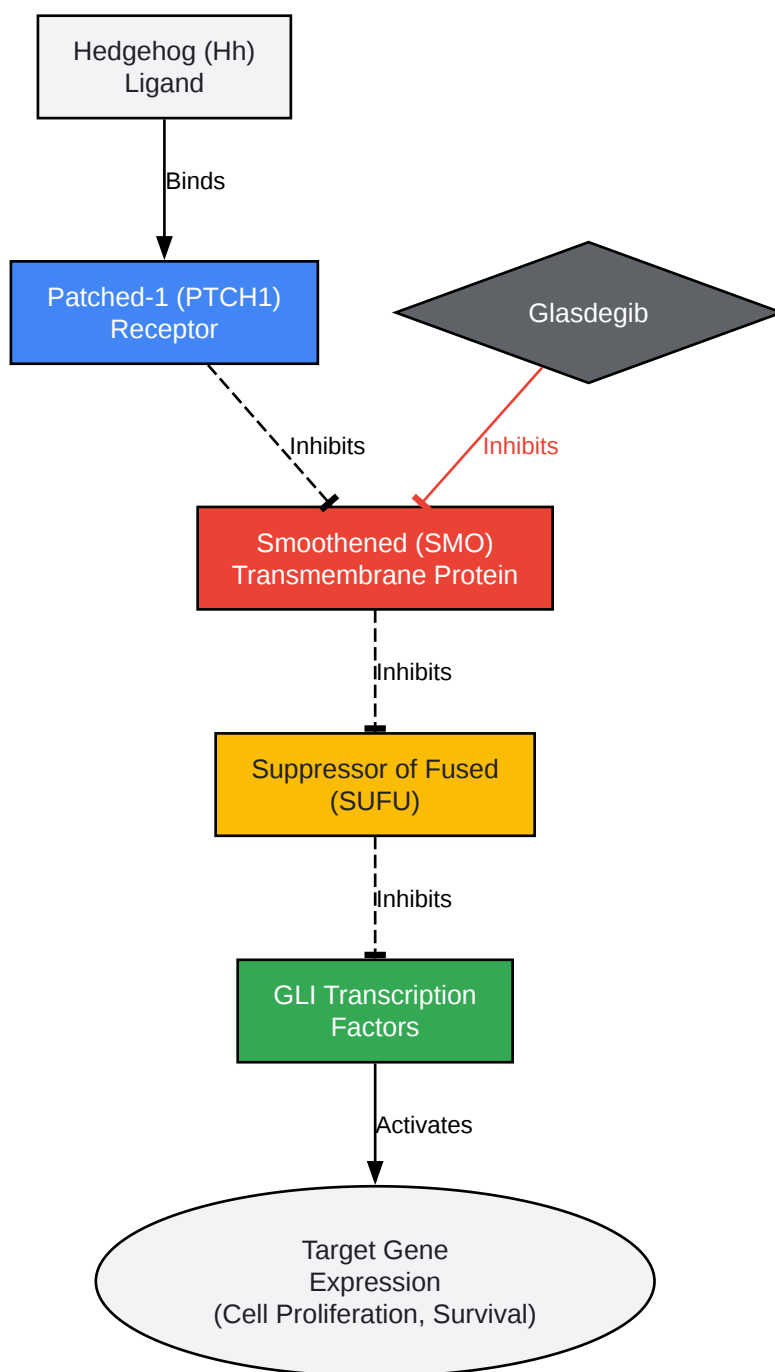


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Caption: Experimental workflow for Glasdegib bioanalysis.

Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.



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References

- 1. abap.co.in [abap.co.in]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
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